

Scientific Data and Experimental Insights

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Apratastat

CAS No.: 287405-51-0

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Although **Apratastat** did not succeed in the clinic, it remains a characterized tool compound for research. The following table summarizes key experimental findings from preclinical studies.

Study Type	Model System	Dosage / Concentration	Key Findings	Citation
In Vitro	HUVEC (Human Umbilical Vein Endothelial Cells)	10 µM for 24 hours	Reduced ADAM17 protein level and inhibited release of MCAM [1].	
In Vitro	Lung tissue samples	10 µM for 24 hours	Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 [1].	
In Vivo	MC38 colorectal cancer mouse model	10 mg/kg, oral gavage, daily for 14 days	Inhibited tumor growth and reduced tumor angiogenesis & lymphangiogenesis [1].	
In Vivo	Mouse model of lung inflammation	10 mg/kg, intraperitoneal injection	Reduced neutrophil and macrophage numbers in lung tissue and improved tissue morphology [1].	

Understanding the Mechanism: ADAM17 as a Therapeutic Target

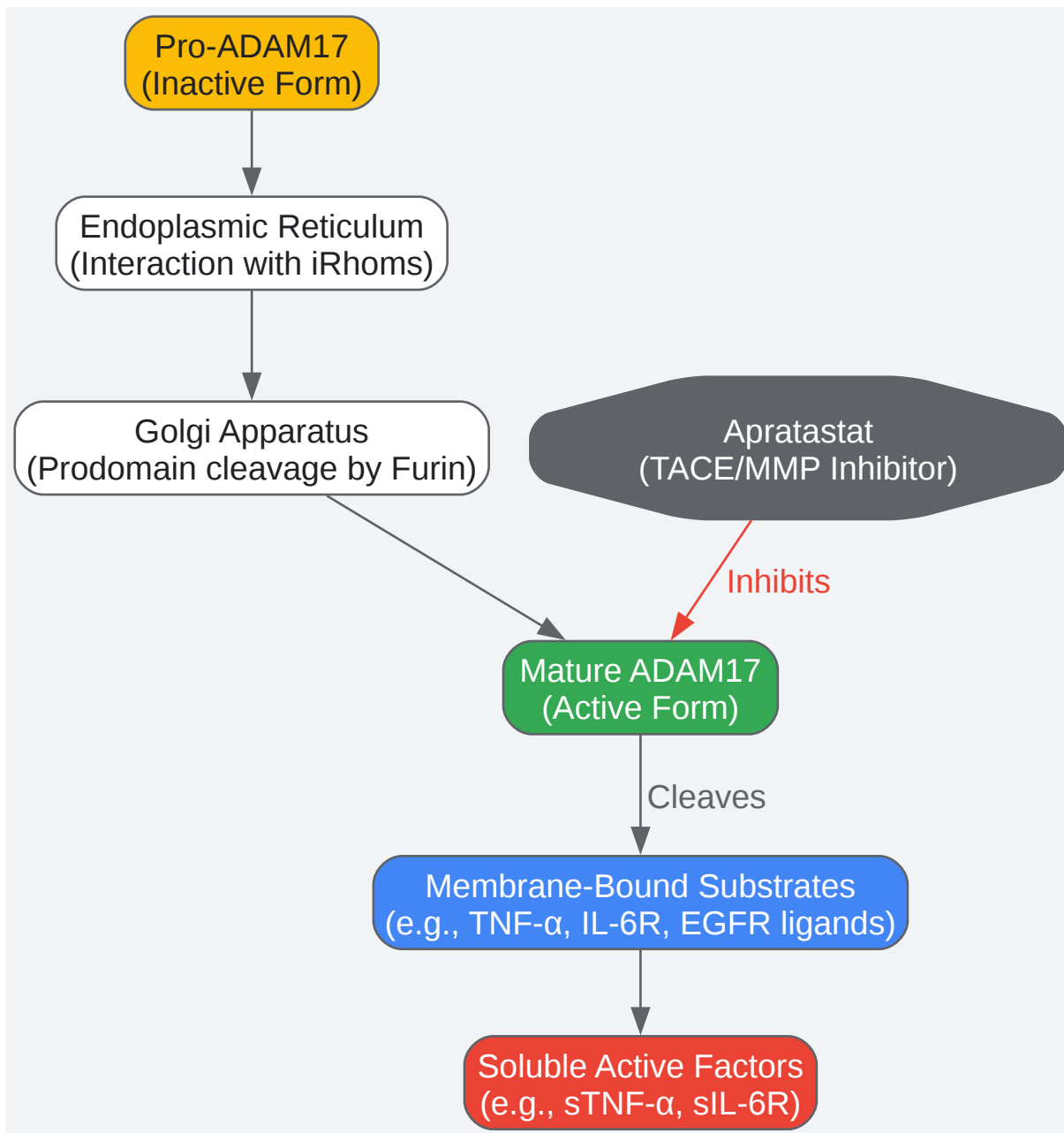
Apratastat's mechanism revolves around inhibiting **ADAM17** (A Disintegrin And Metalloproteinase 17), also known as TACE (TNF- α Converting Enzyme) [2] [3]. This enzyme is a "sheddase" responsible for cleaving and releasing the active, soluble form of over 80 membrane-bound proteins [2] [4].

Its key substrates include:

- **TNF- α** : A central mediator of inflammation [2] [3].
- **IL-6R**: The receptor for Interleukin-6, a key inflammatory cytokine [2] [3].
- **EGFR ligands**: Such as TGF- α , which are involved in cell growth and proliferation [2] [3].
- **CD122**: A subunit of the IL-2 and IL-15 receptors; ADAM17-mediated shedding regulates CD8+ T cell responses [4].

By inhibiting ADAM17, **Apratastat** was designed to block the release of these potent mediators, thereby reducing inflammation and related disease processes [2].

The following diagram illustrates the activation process of ADAM17 and how an inhibitor like **Apratastat** would interfere with its function.



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Lessons from Apratastat and Future Directions

The failure of **Apratastat** highlights a significant challenge in drug development: achieving **selectivity**. As a dual TACE/MMP inhibitor, its lack of specificity likely led to off-target effects and insufficient efficacy, a common issue with early-generation metalloproteinase inhibitors [5].

Current research is focusing on more sophisticated strategies to target ADAM17, such as:

- **Developing Allosteric Inhibitors:** Designing drugs that bind outside the active site to achieve greater selectivity [2].
- **Targeting Regulatory Proteins:** Focusing on iRhoms, which are essential for ADAM17 maturation and trafficking [2] [3].
- **Drug Repurposing:** Using computational methods to identify existing FDA-approved drugs (e.g., Raltegravir) that may inhibit ADAM17 without strong zinc-binding groups, potentially reducing side effects [5].

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References

1. Apratastat (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]
2. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]
4. Targeting a disintegrin and metalloprotease (ADAM) 17- ... [nature.com]
5. Repurposing raltegravir for reducing inflammation and ... [nature.com]

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